![molecular formula C18H18Cl2N2O3 B5801268 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide involves the inhibition of various enzymes and proteins involved in cell division, angiogenesis, and microbial growth. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It also inhibits the activity of vascular endothelial growth factor (VEGF), a protein involved in angiogenesis. In microbial growth, it has been found to inhibit the activity of various enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various caspases and inducing DNA damage. It also inhibits the activity of VEGF, leading to the inhibition of angiogenesis. In microbial growth, it has been found to disrupt the cell wall synthesis and energy metabolism, leading to the inhibition of growth.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide in lab experiments include its potent activity against cancer cells, bacteria, and fungi. It also has low toxicity towards normal cells and has been found to have synergistic effects with other chemotherapeutic agents. The limitations include its limited solubility in water and its potential toxicity towards non-target organisms.
Future Directions
For research on 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide include the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its potential applications in other fields such as agriculture and environmental science. The development of novel formulations and delivery methods for this compound is also an area of research interest. Additionally, studies on the toxicity and safety of this compound towards non-target organisms are needed to assess its potential environmental impact.
In conclusion, 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is a chemical compound that has shown promising results in various scientific research fields. Its potent activity against cancer cells, bacteria, and fungi makes it a potential candidate for the development of novel therapies and antimicrobial agents. However, further research is needed to fully understand its mechanism of action, molecular targets, and potential environmental impact.
Synthesis Methods
The synthesis of 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide involves the reaction of 2,4-dichlorobenzonitrile with 3,4-dimethylphenol in the presence of a base to form 2-(2,4-dichlorophenoxy)-3,4-dimethylbenzonitrile. This intermediate is then reacted with ethanimidamide in the presence of an acid catalyst to produce the final compound.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide has been extensively studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and insecticide development. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, it has shown promising results against various bacterial and fungal strains. In insecticide development, it has been found to have potent larvicidal activity against mosquito larvae.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-11-3-6-15(7-12(11)2)24-10-18(23)25-22-17(21)8-13-4-5-14(19)9-16(13)20/h3-7,9H,8,10H2,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDJYLBXXXFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

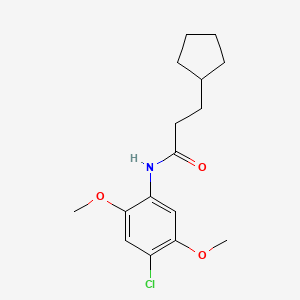

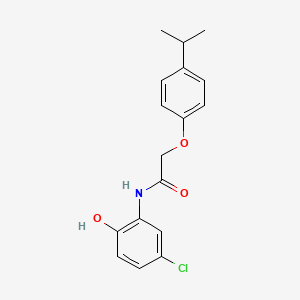
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
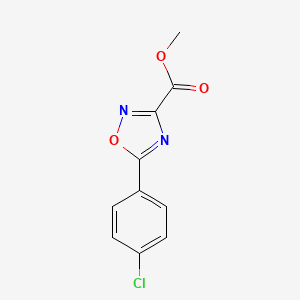
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
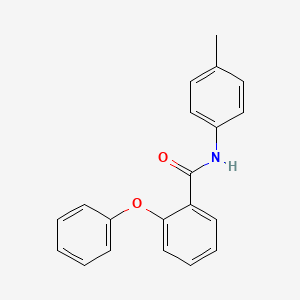
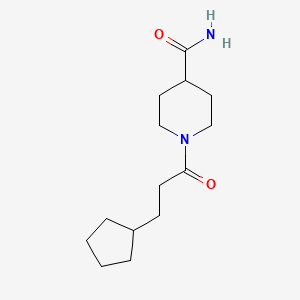
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)